molecular formula C22H20BrClN6O4 B11982572 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982572
M. Wt: 547.8 g/mol
InChI Key: URPJKUOIQVVTFZ-KIBLKLHPSA-N
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Description

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromobenzylidene group, a chlorophenoxy group, and a purine core, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Bromobenzylidene Hydrazine Intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate under reflux conditions to form the bromobenzylidene hydrazine intermediate.

    Synthesis of the Chlorophenoxy Propanol Intermediate: This intermediate is prepared by reacting 4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide.

    Coupling of Intermediates: The final step involves the coupling of the bromobenzylidene hydrazine intermediate with the chlorophenoxy propanol intermediate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of bromobenzylidene and chlorophenoxy groups attached to a purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H20BrClN6O4

Molecular Weight

547.8 g/mol

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C22H20BrClN6O4/c1-29-19-18(20(32)27-22(29)33)30(11-16(31)12-34-17-8-6-15(24)7-9-17)21(26-19)28-25-10-13-2-4-14(23)5-3-13/h2-10,16,31H,11-12H2,1H3,(H,26,28)(H,27,32,33)/b25-10+

InChI Key

URPJKUOIQVVTFZ-KIBLKLHPSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC(COC4=CC=C(C=C4)Cl)O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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